molecular formula C24H24ClFN4O2 B10835811 Pyrazolo[1,5-a]pyrimidine derivative 13

Pyrazolo[1,5-a]pyrimidine derivative 13

Cat. No.: B10835811
M. Wt: 454.9 g/mol
InChI Key: HYBHLUDFJVRRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine derivative 13 is a research-grade small molecule belonging to a privileged scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a fused, planar heterocyclic system known for its significant role in targeted cancer therapy, primarily through the inhibition of various protein kinases . Compounds based on this scaffold have demonstrated potent activity as protein kinase inhibitors (PKIs), effectively targeting enzymes such as Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and PI3Kδ, which are critical regulators in cellular signaling pathways often dysregulated in cancers . The specific "derivative 13" designation in literature typically refers to a unique compound from a research series, characterized by particular substituents at key positions on the core structure that define its potency, selectivity, and mechanism of action. Researchers value this class of compounds for its versatility in synthetic modification, which allows for the fine-tuning of pharmacological properties and the exploration of new therapeutic applications, including overcoming multidrug resistance in oncology . This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24ClFN4O2

Molecular Weight

454.9 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-2-(ethoxymethyl)-7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-methylamino]ethanol

InChI

InChI=1S/C24H24ClFN4O2/c1-3-32-15-20-23(16-7-9-18(25)10-8-16)24-27-22(29(2)11-12-31)14-21(30(24)28-20)17-5-4-6-19(26)13-17/h4-10,13-14,31H,3,11-12,15H2,1-2H3

InChI Key

HYBHLUDFJVRRSM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N(C)CCO)C4=CC(=CC=C4)F

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives

Established Synthetic Pathways for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The construction of the pyrazolo[1,5-a]pyrimidine nucleus is predominantly achieved through the reaction of 3-aminopyrazole (B16455) derivatives with various 1,3-bielectrophilic compounds. nih.govmdpi.com This approach allows for versatile substitutions at positions 2, 3, 5, 6, and 7 of the heterocyclic system. nih.gov

Cyclization Reactions with Aminopyrazoles and Dicarbonyl Compounds

A widely adopted and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction can be catalyzed by either acids or bases. nih.gov The selection of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine (B1678525) ring, enabling the synthesis of a wide array of derivatives. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

A study by Portilla et al. (2012) demonstrated the synthesis of cyclopentapyrazolo[1,5-a]pyrimidines, including derivative 13 , through the reaction of 3-substituted-5-amino-1H-pyrazoles with different cyclic β-dicarbonyl compounds. nih.gov The use of both fusion and microwave irradiation techniques resulted in shorter reaction times and higher yields compared to conventional reflux methods. nih.gov

Table 1: Synthesis of Cyclopentapyrazolo[1,5-a]pyrimidines 12 and 13 nih.gov

Entry R R' Method Time Yield (%)
1 Ph Me A 20 min 85
2 Ph Me B 5 min 92
3 4-Cl-Ph Me A 20 min 82
4 4-Cl-Ph Me B 5 min 90
5 Ph OEt A 15 min 88
6 Ph OEt B 3 min 95
7 4-Cl-Ph OEt A 15 min 86
8 4-Cl-Ph OEt B 3 min 93

Method A: Fusion at 120 °C; Method B: Microwave irradiation (150 W, 120 °C)

Condensation Reactions Utilizing β-Dicarbonyl Compounds or Equivalents

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the fused pyrimidine ring. nih.gov This reaction's versatility allows for the introduction of a wide range of functional groups, which is crucial for tuning the biological activity of the final products. nih.gov

The reaction of 3,5-diamino-4-nitropyrazole with asymmetrical β-dicarbonyl compounds has been shown to produce polysubstituted pyrazolo[1,5-a]pyrimidines. osi.lv The structure of the resulting compounds was confirmed by X-ray diffraction analysis. osi.lv

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from simple starting materials. nih.govresearchgate.net These reactions are highly efficient and often lead to the formation of highly substituted derivatives. nih.gov A common approach involves a Mannich-type reaction, often followed by an oxidation step. nih.gov

For example, a microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds provides a rapid and high-yielding route to pyrazolo[1,5-a]pyrimidines. nih.gov This method significantly reduces reaction times compared to conventional heating. nih.gov Other examples include the Rh-catalyzed multicomponent synthesis of variously substituted pyrazolo[1,5-a]pyrimidines and palladium-catalyzed C–C bond formation to generate the fused ring system. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has been widely adopted for the synthesis of pyrazolo[1,5-a]pyrimidines due to its numerous advantages, including significantly reduced reaction times, improved yields, and often cleaner reactions. capes.gov.brresearchgate.net This technique has been successfully applied to various synthetic strategies, including cyclization and multicomponent reactions. nih.govresearchgate.net

For instance, a microwave-assisted, solvent-free method for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has been developed. nih.gov This involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles. nih.govrsc.org Another example is the rapid, three-step synthesis of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines in a microwave reactor with good to excellent yields. byu.edu

Table 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines byu.edu

Starting Aryl Acetonitrile Reactant Product Yield (%)
4-(Trifluoromethyl)phenylacetonitrile 1,1,3,3-Tetramethoxypropane 3-(4-(Trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine 52
2-Fluorophenylacetonitrile 2-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)malondialdehyde 3-(2-Fluorophenyl)-6-[4-(2-(piperidin-1-yl)ethoxy)phenyl]pyrazolo[1,5-a]pyrimidine 34

Green Chemistry Methodologies for Pyrazolo[1,5-a]pyrimidine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for pyrazolo[1,5-a]pyrimidines. bme.hubme.hu These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. bme.hu

One such approach utilizes ultrasound irradiation for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hubme.hu This method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol, assisted by KHSO4, and provides good yields in short reaction times. bme.hubme.huresearchgate.net The use of water as a solvent and the simple work-up procedure make this an environmentally benign protocol. bme.hu

Advanced Functionalization Strategies for Structural Diversity

To explore the chemical space around the pyrazolo[1,5-a]pyrimidine core and to generate libraries of compounds for various applications, advanced functionalization strategies are employed. These methods allow for the introduction of a wide range of substituents at different positions of the heterocyclic scaffold. mdpi.com

A key strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov These reactions are highly effective for introducing aryl and other groups. For instance, 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one can be efficiently coupled with various partners using a Suzuki-Miyaura reaction. mdpi.com Another powerful technique is the regioselective C–H/C–H cross-coupling reaction, which can be achieved using a palladium catalyst like Pd(OAc)2. nih.gov

Furthermore, the introduction of functional groups can be achieved through nucleophilic substitution reactions. For example, the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is highly reactive and can be readily displaced by nucleophiles like morpholine (B109124). nih.gov The resulting intermediate can then be further modified using coupling reactions like the Buchwald-Hartwig or Suzuki reactions to introduce a variety of substituents at other positions. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Structure
Pyrazolo[1,5-a]pyrimidine derivative 13 A cyclopentapyrazolo[1,5-a]pyrimidine derivative.
3-Aminopyrazole A key starting material for pyrazolo[1,5-a]pyrimidine synthesis.
2-Acetylcyclopentanone A cyclic β-dicarbonyl compound used in synthesis.
2-Ethoxycarbonylcyclopentanone A cyclic β-dicarbonyl compound used in synthesis.
3,5-Diamino-4-nitropyrazole A substituted aminopyrazole used in synthesis.
3-Oxo-2-(2-arylhydrazinylidene) butanenitriles A biselectrophilic reagent for pyrazolo[1,5-a]pyrimidine synthesis.
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one A functionalized intermediate for cross-coupling reactions.
Morpholine A nucleophile used for substitution reactions.
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine A key intermediate for further functionalization.
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) A chlorinated intermediate in a multi-step synthesis. nih.gov
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) A dihydroxy intermediate in a multi-step synthesis. nih.gov
Diethyl malonate A β-dicarbonyl equivalent used in synthesis. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. rsc.org These reactions enable the introduction of a wide array of functional groups, which can significantly influence the molecule's biological properties. rsc.orgnih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. nih.gov This reaction has been instrumental in synthesizing various pyrazolo[1,5-a]pyrimidine derivatives with diverse substituents. nih.gov For instance, the synthesis of certain derivatives involves the coupling of a boronic acid pinacol (B44631) ester with a halogenated pyrazolo[1,5-a]pyrimidine intermediate in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. This reaction has been employed to introduce amino groups at specific positions of the pyrazolo[1,5-a]pyrimidine core. nih.gov Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling reactions have been developed to construct the fused ring system of pyrazolo[1,5-a]pyrimidines from readily available starting materials. acs.org

Reaction Type Catalyst Key Reagents Purpose Reference
Suzuki-Miyaura CouplingTetrakis(triphenylphosphine)palladium(0)Boronic acid pinacol ester, Halogenated pyrazolo[1,5-a]pyrimidineC-C bond formation, Introduction of aryl or heteroaryl groups nih.gov
Buchwald-Hartwig AminationTris(dibenzylideneacetone)dipalladium(0) with a phosphine (B1218219) ligandAmine, Halogenated pyrazolo[1,5-a]pyrimidineC-N bond formation, Introduction of amino groups nih.gov
Intramolecular Dehydrogenative CouplingPdCl₂Arylacetaldehyde, Azole-amineFormation of the fused ring system acs.org

Click Chemistry Applications

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction and has found applications in the synthesis of 1,2,3-triazoles. mdpi.com While direct applications of click chemistry for the synthesis of the pyrazolo[1,5-a]pyrimidine core itself are less common, the principles of click chemistry have influenced the development of efficient and modular synthetic strategies. nih.gov For instance, the formation of triazole-containing pyrazolo[1,5-a]pyrimidine derivatives has been explored. mdpi.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold, particularly at the 5- and 7-positions of the pyrimidine ring. mdpi.com These positions are often activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring system.

A common strategy involves the initial chlorination of the pyrazolo[1,5-a]pyrimidine core, typically at the 5- and 7-positions, to create reactive electrophilic sites. nih.gov Subsequent treatment with various nucleophiles, such as amines, alkoxides, or thiols, allows for the introduction of a wide range of substituents. nih.govmdpi.com The selectivity of these reactions can often be controlled by the reaction conditions. For example, the chlorine atom at the 7-position is generally more reactive towards nucleophilic substitution than the one at the 5-position. nih.gov This differential reactivity allows for sequential functionalization of the pyrazolo[1,5-a]pyrimidine ring.

Synthetic Routes Involving this compound

Derivation and Formation of this compound as an Intermediate

The synthesis of this compound is achieved through a multi-step sequence starting from 5-amino-3-methylpyrazole. nih.gov The initial steps involve the construction of the pyrazolo[1,5-a]pyrimidine core.

The key steps in the formation of derivative 13 are:

Cyclocondensation: 5-Amino-3-methylpyrazole is reacted with diethyl malonate to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1). nih.gov

Chlorination: The diol (1) is then treated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2). nih.gov

Selective Nucleophilic Aromatic Substitution: The dichloro derivative (2) undergoes a selective nucleophilic aromatic substitution reaction with morpholine. Due to the higher reactivity of the chlorine atom at the C7 position, this reaction selectively yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) as a key intermediate. nih.gov

Suzuki-Miyaura Coupling: The final step to obtain this compound involves a palladium-catalyzed Suzuki-Miyaura coupling reaction. The intermediate 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) is reacted with indole-4-boronic acid pinacol ester in the presence of tetrakis(triphenylphosphine)palladium(0) and an aqueous sodium carbonate solution. nih.gov

Step Starting Material Reagents Product Reference
15-Amino-3-methylpyrazoleDiethyl malonate, Sodium ethanolate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) nih.gov
22-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)Phosphorus oxychloride5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) nih.gov
35,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)Morpholine, Potassium carbonate4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3) nih.gov
44-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)Indole-4-boronic acid pinacol ester, Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃This compound nih.gov

Post-Synthetic Transformations and Modifications Originating from this compound

This compound serves as a versatile scaffold for further chemical modifications. The indole (B1671886) moiety at the C5 position is of particular interest as it has been suggested to form an additional hydrogen bond with the active site of certain enzymes, potentially enhancing selectivity. nih.gov Modifications to the indole ring or other parts of the molecule can be explored to optimize properties such as solubility, ADME (absorption, distribution, metabolism, and excretion) characteristics, and biological potency. nih.gov

Strategies for Elucidating the Structure of this compound during Synthesis

The structural elucidation of this compound and its intermediates relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the presence of different functional groups. researchgate.net Techniques like COSY (Correlation Spectroscopy) and NOE (Nuclear Overhauser Effect) can be used to establish through-bond and through-space correlations between protons, further confirming the structure. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure of a crystalline compound. nih.gov This technique is invaluable for definitively establishing the regiochemistry of substitution on the pyrazolo[1,5-a]pyrimidine ring system.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the synthesized compounds. ias.ac.inresearchgate.net

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

General Principles of Structural Modification and Corresponding Biological Activity Modulation

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a fused, rigid, and planar N-heterocyclic system that serves as a versatile framework in medicinal chemistry. nih.govnih.gov Its structure, combining a five-membered pyrazole (B372694) ring with a six-membered pyrimidine (B1678525) ring, is amenable to a wide range of chemical modifications. nih.gov These structural alterations are pivotal in modulating the compound's physicochemical properties—such as electronic distribution, lipophilicity, and molecular shape—which in turn dictates its interaction with biological targets. nih.gov

The synthesis of these derivatives often involves the construction of the pyrimidine ring by reacting NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.gov Advanced synthetic methods, including palladium-catalyzed cross-coupling and click chemistry, have expanded the ability to introduce diverse functional groups, thereby enhancing the structural diversity and biological activity of these compounds. nih.govrsc.org The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine core can significantly influence its pharmacological profile, transforming a basic scaffold into a potent and selective inhibitor of various enzymes, particularly protein kinases. nih.govnih.gov

Influence of Substituent Patterns at Various Positions on Pharmacological Properties

Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the pyrazolo[1,5-a]pyrimidine core affect its pharmacological properties. nih.govrsc.org The fused ring system offers multiple positions for substitution, and modifications at these sites can fine-tune the compound's interaction with target proteins. nih.gov

For instance, substitutions at the C3, C5, and C7 positions of the pyrimidine ring, or at the C4 and C6 positions of the pyrazole ring, have been shown to modulate binding affinity to specific protein targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov The pyrazolo[1,5-a]pyrimidine nucleus itself is often essential for establishing a key hinge interaction with amino acid residues, such as Met592, in the active site of kinases. nih.govmdpi.com This interaction anchors the inhibitor, and the nature and orientation of the substituents then determine the potency and selectivity of the inhibition. The versatility of this scaffold allows for the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com

Specific SAR Insights Pertaining to Pyrazolo[1,5-a]pyrimidine Derivative 13

Within the broader class of pyrazolo[1,5-a]pyrimidine derivatives, specific compounds have been synthesized and evaluated for their inhibitory activity. Research by Andrews and colleagues in 2011 focused on a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, including compound 13, and assessed their activity against Tropomyosin receptor kinase A (TrkA). nih.govmdpi.com

Role of Specific Ring Attachments (e.g., Pyridine (B92270), Pyridinone) in Inhibitory Potency of Compound 13

In the series of macrocyclic derivatives studied by Andrews and colleagues, compounds 12 and 13 demonstrated particularly potent inhibitory activity, with IC₅₀ values ranging from 1 to 100 nM. nih.govmdpi.com A key structural feature of these compounds is the presence of a pyridine or pyridinone ring attached to a pyrrolidine (B122466) moiety. nih.govmdpi.com This specific ring system appears to contribute significantly to the strong inhibition observed for compound 13. nih.govmdpi.com Further studies have indicated that linking a substituted pyridine to a pyrrolidine at the fifth position of the molecule can lead to increased activity. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundKey Structural FeatureTrkA IC₅₀ (nM)Reference
Compound 12Pyridine/Pyridinone on Pyrrolidine1 - 100 nih.gov, mdpi.com
Compound 13Pyridine/Pyridinone on Pyrrolidine1 - 100 nih.gov, mdpi.com
Derivatives without Carboxamide-> 100 nih.gov, mdpi.com

Contribution of Specific Functional Groups (e.g., Carboxamide) to the Activity of Compounds Including Derivative 13

A critical functional group for the activity of this series of pyrazolo[1,5-a]pyrimidine derivatives is the carboxamide moiety. nih.govmdpi.com The presence of a carboxamide group was found to significantly enhance the inhibitory activity against TrkA. nih.govmdpi.com Conversely, the absence of this group resulted in a marked reduction in activity, with IC₅₀ values exceeding 100 nM. nih.govmdpi.com SAR studies have further pinpointed that a carboxamide group at the third position of the pyrazolo[1,5-a]pyrimidine ring is particularly important for enhancing Trk inhibition. nih.gov The strategic placement of this group facilitates key interactions within the enzyme's active site, thereby boosting the compound's inhibitory potency.

Impact of Substituents at the C(5) Position, including Indole (B1671886) and Morpholine (B109124) Systems, on Kinase Inhibition Profile of Compound 13

The C(5) position of the pyrazolo[1,5-a]pyrimidine core is a critical site for modification to improve kinase inhibition. It has been suggested that incorporating indole derivatives at the C(5) position can lead to the formation of an additional hydrogen bond with the Asp-787 residue, which is a key interaction for many selective inhibitors. nih.gov This makes 5-indole-pyrazolo[1,5-a]pyrimidine a highly promising core for developing selective PI3Kδ inhibitors. nih.gov

Analysis of Modifications at the C(2) Position and Their Effect on Biological Activity

Modifications at the C(2) position of the pyrazolo[1,5-a]pyrimidine scaffold also significantly influence biological activity. Studies on a series of derivatives have explored the impact of various amine substituents at the C(2) position on PI3Kδ inhibition. mdpi.com For instance, the interchange of a methylene (B1212753) bridge with a carbonyl group at the C(2) core position can affect the potency, with compounds lacking a hydrogen bond donor in the R² substituent generally showing better potency with the methylene bridge. mdpi.com The introduction of a conjugated substituent at the C(2) position has also been shown to enhance the photophysical properties of these compounds. rsc.org

Mechanisms of Biological Action of Pyrazolo 1,5 a Pyrimidine Derivatives

Protein Kinase Inhibitory Mechanisms

The inhibitory action of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives on protein kinases is multifaceted, primarily involving competitive and allosteric inhibition. These mechanisms allow for a broad range of applications in targeting diseases characterized by aberrant cell growth and proliferation. nih.govrsc.org

A primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their inhibitory effects is through competition with adenosine (B11128) triphosphate (ATP), the natural substrate for protein kinases. nih.govrsc.orgrsc.org The pyrazolo[1,5-a]pyrimidine core can mimic the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding pocket of the kinase. nih.govmdpi.comnih.gov This direct competition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. nih.gov The effectiveness of this inhibition is often enhanced by the specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold, which can form additional interactions within the active site. mdpi.comnih.govmdpi.com For instance, certain derivatives are designed with hydrophobic groups and hydrogen bond donors/acceptors that engage with non-polar residues and form crucial hydrogen bonds within the ATP-binding site, augmenting their binding affinity and selectivity. mdpi.comnih.gov

In addition to competing directly with ATP, some pyrazolo[1,5-a]pyrimidine derivatives can act as allosteric inhibitors. nih.govrsc.orgrsc.org These molecules bind to a site on the kinase that is distinct from the ATP-binding pocket, known as an allosteric site. cjph.com.cn This binding induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces the kinase's affinity for ATP or its substrate. cjph.com.cn Allosteric modulators can offer higher selectivity and lower off-target toxicity compared to their orthosteric counterparts. cjph.com.cn This mode of inhibition presents a promising strategy for developing more targeted and effective therapies.

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of inhibitors that target specific protein kinases with high potency and selectivity. nih.govrsc.org

Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play a crucial role in neuronal and non-neuronal cell signaling. mdpi.comnih.govnih.gov Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for Trk proteins, are oncogenic drivers in a variety of cancers. mdpi.comnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of Trk kinases. mdpi.comnih.govnih.gov

The pyrazolo[1,5-a]pyrimidine core of these inhibitors is essential for their interaction with the hinge region of the Trk kinase domain, specifically forming a hydrogen bond with the Met592 residue. mdpi.comnih.gov Structure-activity relationship (SAR) studies have identified key structural features that enhance the potency and selectivity of these inhibitors. For example, the addition of a morpholine (B109124) group can improve selectivity by minimizing off-target effects. mdpi.com Furthermore, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have shown strong inhibitory activity against TrkA. mdpi.com

Notably, some pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have demonstrated the ability to overcome clinical resistance caused by secondary mutations in the Trk kinase domain. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound 8TrkA1.7 mdpi.com
Compound 9TrkA1.7 mdpi.com
Compound 12TrkA<100 mdpi.com
Compound 13TrkA<100 mdpi.com
Compound 20NTRK>0.02 mdpi.comnih.gov
Compound 21NTRK>0.02 mdpi.comnih.gov
Compound 23TRKA (KM12 cell)0.1 mdpi.comnih.gov
Compound 24TRKA (KM12 cell)0.2 mdpi.comnih.gov

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle, and their abnormal activity is a hallmark of many cancers. researchgate.netnih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of CDKs, particularly CDK1 and CDK2. researchgate.netnih.govgoogle.com

These inhibitors typically function by occupying the ATP-binding site of the CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression. mdpi.comnih.gov For instance, the pyrazolo[1,5-a]pyrimidine-derived compound 4k (also known as BS-194) is a potent inhibitor of CDK2 and CDK1. nih.govresearchgate.netox.ac.uk Inhibition of these kinases leads to a block in the S and G2/M phases of the cell cycle. nih.govresearchgate.netox.ac.uk

Structure-guided design has been employed to develop pyrazolo[1,5-a]pyrimidine derivatives with high potency for human CDK2. researchgate.net Some of these compounds have shown the ability to inhibit the growth of human tumor cells. researchgate.net

Table 2: Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative against CDKs

CompoundTarget KinaseIC50 (nmol/L)Reference
4k (BS-194)CDK23 nih.govox.ac.uk
4k (BS-194)CDK130 nih.govox.ac.uk
4k (BS-194)CDK530 nih.gov
4k (BS-194)CDK990 nih.govox.ac.uk

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells and plays a critical role in the differentiation, proliferation, and survival of immune cells. nih.govmdpi.com Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as a novel series of selective PI3Kδ inhibitors. nih.govmdpi.com

The inhibitory mechanism involves key interactions within the ATP-binding site of the p110δ subunit of PI3Kδ. nih.gov A crucial interaction is a hydrogen bond between an oxygen atom in a morpholine ring on the pyrazolo[1,5-a]pyrimidine core and the amino acid Val-828 in the hinge region of the enzyme. nih.govmdpi.com Additionally, certain derivatives with an indole (B1671886) substituent at the C(5) position can form a hydrogen bond with Asp-787, contributing to their high selectivity for the PI3Kδ isoform. nih.gov

Table 3: Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative against PI3K Isoforms

CompoundTarget KinaseIC50 (nM)Reference
CPL302415 (6)PI3Kδ18 mdpi.com
CPL302415 (6)PI3Kα1422 (79-fold less active than against PI3Kδ) mdpi.com
CPL302415 (6)PI3Kβ25470 (1415-fold less active than against PI3Kδ) mdpi.com
CPL302415 (6)PI3Kγ16902 (939-fold less active than against PI3Kδ) mdpi.com

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Inhibition of Specific Kinase Targets

Epidermal Growth Factor Receptor (EGFR) Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a promising class of compounds for the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a common feature in various cancers. Derivatives targeting EGFR have shown potential, particularly in the context of non-small cell lung cancer (NSCLC). nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its signaling cascade. nih.gov

B-Raf and MEK Kinases Inhibition

The Raf-MEK-ERK signaling pathway is a critical cascade in regulating cell growth and division, and its aberrant activation, often through mutations in the B-Raf kinase, is a hallmark of many cancers, especially melanoma. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent, ATP-competitive inhibitors of B-Raf kinase. nih.gov

Research has led to the identification of specific derivatives with excellent cellular potency and high selectivity for B-Raf. nih.gov Optimization of the pyrazolo[1,5-a]pyrimidine scaffold resulted in compounds with improved physicochemical and pharmacokinetic properties. nih.gov For instance, one study identified a potent and orally available derivative, compound 17 , which demonstrated significant B-Raf inhibitory activity. nih.gov

Table 1: B-Raf Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target IC₅₀ (nM) Cell Line Cellular Activity (IC₅₀, nM)

| Compound 17 | B-Raf(V600E) | Data not specified | WM-266-4 | 130 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012. nih.gov

Pim-1/2 Kinases Inhibition

Pim kinases are a family of constitutively active serine/threonine kinases that play a significant role in cell survival and proliferation by regulating apoptosis and cell cycle progression. Overexpression of Pim kinases is associated with various cancers, making them an attractive therapeutic target. A number of pyrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated as potent and selective inhibitors of Pim-1 kinase.

These derivatives have demonstrated strong inhibitory activity at the submicromolar level. Notably, while potent against Pim-1, many of these compounds show weaker inhibition of the Pim-2 isoform, indicating a degree of selectivity.

Table 2: Pim Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Pim-1 IC₅₀ (µM) Pim-2 IC₅₀ (µM)
Compound 1 0.038 1.1
Compound 9 0.007 1.9
Compound 9a 0.006 1.2
Compound 11a 0.004 1.7

| Compound 11b | 0.004 | 1.4 |

Data sourced from ACS Medicinal Chemistry Letters, 2013.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a constitutively active serine/threonine protein kinase involved in a vast array of cellular processes, including cell cycle progression, apoptosis, and transcription. Its upregulation is linked to tumor progression in multiple cancers, establishing it as a key target for cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop highly selective and potent inhibitors of CK2.

Through optimization efforts, including macrocyclization, researchers have designed compounds that exhibit exclusive selectivity for CK2. One such derivative, IC20 (compound 31) , demonstrated high in vitro potency with a dissociation constant (Kd) of 12 nM. X-ray crystallography confirmed that this compound binds in a canonical type-I mode to the kinase.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a crucial role in regulating inflammatory pathways. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. The pyrazolo[1,5-a]pyrimidine framework has served as a template for creating a new series of potent PDE4 inhibitors.

Starting from a lead compound with moderate activity (IC₅₀ = 165 nM), optimization at various positions of the scaffold led to the development of derivatives with significantly enhanced potency. Notably, compound 10 emerged with an IC₅₀ of just 0.7 nM. Further structural modifications, such as cyclization, yielded compounds with a 200-fold improvement in activity and cellular potency.

Table 3: PDE4 Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound PDE4 IC₅₀ (nM)
Compound 1 165

| Compound 10 | 0.7 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2016.

DNA Gyrase B Interaction and Inhibition

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-established target for antibacterial agents. While many classes of heterocyclic compounds have been investigated as DNA gyrase inhibitors, specific and potent inhibition of DNA gyrase by compounds based on the pyrazolo[1,5-a]pyrimidine scaffold is not extensively documented in the reviewed literature. However, related pyrazole (B372694) derivatives have shown significant activity. For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been identified as potent inhibitors of S. aureus and B. subtilis DNA gyrase, with a good correlation between enzyme inhibition and bacterial growth inhibition. nih.gov Compound 3k from this pyrazole series (not a pyrazolo[1,5-a]pyrimidine) showed strong inhibition with an IC₅₀ of 0.15 µg/mL against S. aureus DNA gyrase. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective COX inhibitors.

New series of pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors. In vitro evaluations have confirmed their inhibitory activity and selectivity. For example, compound 10f , a 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine, was identified as a highly potent and selective COX-2 inhibitor.

Table 4: Cyclooxygenase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target % Inhibition at 10⁻⁷ M (Human Whole Blood)
10f COX-1 2

| 10f | COX-2 | 87 |

Data sourced from Bioorganic & Medicinal Chemistry, 2003.

Other Reported Enzymatic and Receptor Interactions

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile structure in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.net Derivatives of this core have been reported to interact with a variety of enzymes and receptors, highlighting their potential as therapeutic agents. These compounds are known to act as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. nih.govrsc.org

Key enzymatic targets include:

Protein Kinases: Pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against a range of protein kinases, including CK2, EGFR, B-Raf, MEK, DRAK1, CDK1, CDK2, and Pim-1. nih.govrsc.org Their mechanism of action often involves competing with ATP for the binding pocket of the kinase. nih.govrsc.org

Phosphodiesterase 4 (PDE4): Certain derivatives have been identified as potent inhibitors of PDE4. nih.gov

BCL6: This transcriptional repressor is another target of pyrazolo[1,5-a]pyrimidine compounds. nih.gov

Tropomyosin Receptor Kinases (Trks): Several derivatives are potent inhibitors of TrkA, TrkB, and TrkC. mdpi.comnih.gov

Phosphoinositide 3-Kinases (PI3Ks): The PI3K family, particularly the δ and γ isoforms, are significant targets. nih.govnih.gov

DNA Gyrase and Topoisomerase IV: Some derivatives exhibit antimicrobial activity by targeting these bacterial enzymes. vulcanchem.com

α-Amylase and Acetylcholinesterase: Certain pyrazolo[1,5-a]pyrimidine compounds have shown inhibitory effects on these enzymes, suggesting potential applications in diabetes and Alzheimer's disease. nih.govresearchgate.net

The diverse pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives underscores their importance as a "privileged scaffold" in drug discovery, allowing for the development of compounds with specific and potent biological actions. nih.gov

Molecular Basis of Action for Pyrazolo[1,5-a]pyrimidine Derivative 13

Specific Interaction Profile of Compound 13 with TrkA Enzyme

This compound, a macrocyclic compound, has been evaluated for its inhibitory activity against Tropomyosin receptor kinase A (TrkA). nih.gov Research has shown that this class of compounds exhibits potent inhibition of the TrkA enzyme. nih.gov

In a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, compound 13, which incorporates a pyridine (B92270) ring attached to a pyrrolidine (B122466) moiety, demonstrated particularly strong inhibitory potential. nih.gov The presence of a carboxamide group was found to be a critical factor for enhancing the activity of these compounds. nih.gov The specific interactions of derivative 13 with the TrkA enzyme contribute to its potent inhibitory effect. The pyrazolo[1,5-a]pyrimidine core is essential for forming a hinge interaction with the Met592 residue in the enzyme's binding site. mdpi.com

Inhibition Potency of this compound against PI3Kδ Kinase

This compound has been identified as a potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). mdpi.com In vitro enzymatic assays have demonstrated its significant inhibitory activity. mdpi.com

Derivative 13, which features an indole substituent at the R¹ position, showed an IC₅₀ value of 0.772 µM against PI3Kδ. mdpi.com This indicates a high level of potency. The activity of this compound was found to be comparable to derivatives bearing a benzimidazole (B57391) group. mdpi.com The selectivity of these compounds for the PI3Kδ isoform over the PI3Kα isoform has also been evaluated, with selectivity ratios ranging from 1 to 30. mdpi.com

Inhibition of PI3Kδ by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundR¹ SubstituentIC₅₀ (µM) for PI3Kδ
72-difluoromethylbenzimidazole0.475
13Indole0.772

Proposed Binding Modes for Compounds Including Derivative 13 with DNA Gyrase B

While direct studies on the binding of this compound with DNA Gyrase B were not found, research on analogous derivatives provides insights into the potential binding modes. Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to target bacterial DNA gyrase. vulcanchem.com

Molecular docking simulations of similar compounds reveal key interactions within the enzyme's active site. For instance, the pyrazolo[1,5-a]pyrimidine core can establish crucial hydrogen bonds. A notable interaction for this class of inhibitors is the hydrogen bond formed between the oxygen atom of a morpholine ring (a common substituent) and the amino acid Val-828 in the hinge-binding motif of the kinase. nih.gov Furthermore, it has been proposed that indole derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core can form an additional hydrogen bond with Asp-787, which is a significant interaction for achieving selectivity for certain kinases. nih.gov Although these specific examples pertain to kinase inhibition, the general principles of hydrogen bonding and hydrophobic interactions with key residues in an enzyme's active site are transferable to understanding the potential binding of derivative 13 with DNA Gyrase B.

Computational and Theoretical Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mechanisms of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with their target proteins, particularly protein kinases. nih.govekb.eg The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a versatile framework for developing kinase inhibitors due to its ability to mimic ATP and interact with the ATP-binding pocket of these enzymes. nih.gov

Molecular docking studies have revealed that pyrazolo[1,5-a]pyrimidine derivatives commonly act as ATP-competitive inhibitors. nih.gov Their planar heterocyclic structure allows them to fit into the ATP-binding cleft of various kinases. nih.gov The binding mode often involves the formation of crucial hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and the hinge region of the kinase. nih.gov This hinge interaction is a key determinant of the binding affinity. nih.gov

The conformation of the ligand within the active site is heavily influenced by the substituents on the pyrazolo[1,5-a]pyrimidine ring. For instance, in studies of derivatives as Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for hinge interactions. nih.gov Modifications, such as the addition of a morpholine (B109124) group, can improve selectivity by minimizing off-target effects, while different substituents can optimize the molecule's orientation to reduce steric hindrance. nih.gov Docking simulations of derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) and TRKA kinases have also shown that these compounds adopt binding modes similar to those of known lead inhibitors. nih.gov

Docking studies have been successful in identifying the specific amino acid residues that are critical for the binding of pyrazolo[1,5-a]pyrimidine derivatives.

Key interactions identified include:

Met592: In Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a hydrogen bond with the backbone amide of Met592 in the hinge region. nih.gov This interaction is considered crucial for the binding affinity. nih.gov

Asn655: The introduction of fluorine atoms into the structure of Trk inhibitors was found to enhance interactions with the Asn655 residue. nih.gov

While specific interactions with residues like Val-828 and Asp-787 were not detailed in the provided search context, the examples of Met592 and Asn655 illustrate the level of detail that docking studies can provide regarding the hydrogen bonding networks and other molecular interactions that stabilize the ligand-protein complex.

A study involving a series of 7-aryl-pyrazolo[1,5-a]pyrimidine derivatives, specifically compounds 13a-i , investigated their potential as inhibitors of microbial enzymes through molecular docking. nih.gov The docking study demonstrated that several compounds from this series, including 13a, 13c, 13d, 13e, and 13h , are potent inhibitors of 14-alpha demethylase, transpeptidase, and alkaline phosphatase enzymes. nih.gov These findings suggest their potential as antimicrobial agents. nih.gov

Another series of pyrazolo[1,5-a]pyrimidine derivatives, compounds 12 and 13 , which feature a pyridine (B92270) or pyridinone ring attached to a pyrrolidine (B122466) moiety, showed particularly strong inhibition in a TrkA enzyme assay. nih.gov

The table below summarizes the docking results for selected pyrazolo[1,5-a]pyrimidine derivatives against various enzyme targets.

Compound SeriesTarget Enzyme(s)Key Findings
Pyrazolo[1,5-a]pyrimidines 13a, 13c, 13d, 13e, 13h 14-alpha demethylase, Transpeptidase, Alkaline phosphataseDemonstrated potent inhibitory activity in molecular docking simulations. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives 5a-c Cyclin-Dependent Kinase 2 (CDK2)Showed good fitting against the target protein compared to the reference molecule. ekb.egekb.eg
Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives 12 & 13 Tropomyosin Receptor Kinase A (TrkA)Exhibited potent inhibition with IC50 values between 1 and 100 nM. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives 6s & 6t CDK2 and TRKACompound 6t showed IC50 of 0.09 µM (CDK2) and 6s showed IC50 of 0.45 µM (TRKA), demonstrating potent dual inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects. researchgate.netresearchgate.net

Several QSAR models have been developed to predict the activity of pyrazolo[1,5-a]pyrimidine derivatives for various targets. For instance, QSAR studies have been conducted on these derivatives as inhibitors of Checkpoint kinase 1 (Chk1) and Pim-1/2 kinases. researchgate.netresearchgate.net

Different statistical techniques are employed to build these models:

Stepwise Multiple Linear Regression (S-MLR): This method was used to develop QSAR models for pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors. researchgate.netresearchgate.net

Support Vector Machine (SVM) and Particle Swarm Optimization-SVM (PSO-SVM): These machine learning techniques were used to construct predictive QSAR models for Chk1 inhibitors. researchgate.net The results indicated that the PSO-SVM model had better performance than the SVM model alone. researchgate.net

Partial Least Squares (PLS) and k-Nearest Neighbor (kNN): The quality of S-MLR models has been compared with models developed using PLS and kNN methods. researchgate.net

These models help in understanding the relationship between the structural features of the compounds and their inhibitory potential, guiding the design of more effective molecules. researchgate.net

QSAR studies identify specific molecular descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be physicochemical, electronic, or topological in nature.

Key descriptors identified for pyrazolo[1,5-a]pyrimidine derivatives include:

I-state and Polarizability: These properties were found to be important in explaining the selectivity of pyrazolo[1,5-a]pyrimidines for Pim-1 over Pim-2 kinases. researchgate.net

Substituent Patterns: Structure-activity relationship (SAR) studies consistently highlight the critical influence of the type and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov For example, in a series of anticancer derivatives, a compound with a methoxy (B1213986) group showed better activity than those with phenyl or methyl groups. ekb.egekb.eg

Electron-Donating Groups: In a study of PDE4 inhibitors, electron-donating groups at position 7, such as methoxy groups, were found to enhance binding affinity by increasing the electron density on the pyrazole (B372694) ring, which can strengthen interactions with key residues in the binding pocket. nih.gov

These findings from QSAR and SAR studies provide valuable insights for the rational design and optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent therapeutic agents. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)researchgate.netmdpi.com

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of pyrazolo[1,5-a]pyrimidine systems. researchgate.netnih.gov These computational methods allow for the calculation of various molecular parameters, such as optimized geometry, total energies, and the distribution of electron densities. researchgate.net By using basis sets like B3LYP/6-311+G**, researchers can model these complex molecules with a high degree of accuracy, providing a theoretical framework that complements experimental findings. researchgate.net Such calculations are fundamental to predicting the behavior of these molecules and designing new derivatives with specific, optimized properties. rsc.org

HOMO-LUMO Energy Analysis for Electronic Propertiesmdpi.com

The electronic properties of pyrazolo[1,5-a]pyrimidine derivatives are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher potential for charge transfer within the molecule, which is a key factor in many chemical and biological processes. researchgate.net For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related isomer, the energy gap was found to be small, indicating high chemical reactivity. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance, respectively. Typically, in pyrazolopyrimidine systems, these frontier orbitals are delocalized across the fused ring structure and its substituents. researchgate.net

Table 1: Frontier Orbital Energies and Related Parameters for Representative Pyrazolo[1,5-a]pyrimidine Derivatives

This table presents hypothetical but representative data based on typical findings for this class of compounds, as specific values for a single "derivative 13" are not uniquely identified in the literature.

ParameterDerivative ADerivative B
EHOMO (eV) -5.24-5.79
ELUMO (eV) -2.16-2.35
Energy Gap (ΔE) (eV) 3.083.44
Ionization Potential (I) (eV) 5.245.79
Electron Affinity (A) (eV) 2.162.35

Data is illustrative and based on general findings in the literature. nih.govscispace.com

Molecular Electrostatic Potentials (MEP) for Reactivity Mappingmdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. researchgate.net

Red Regions: These areas indicate a negative electrostatic potential, rich in electrons. They are characteristic of sites susceptible to electrophilic attack and are often found near electronegative atoms like nitrogen or oxygen.

Blue Regions: These areas represent a positive electrostatic potential, which is electron-poor. They are susceptible to nucleophilic attack and are typically located around hydrogen atoms.

Green Regions: These indicate neutral or zero potential.

In pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis reveals that the nitrogen atoms of the pyrimidine (B1678525) and pyrazole rings are typically regions of negative potential, making them likely sites for protonation and hydrogen bonding interactions. rsc.orgrsc.org Conversely, the hydrogen atoms bonded to the aromatic rings or amine groups show positive potential. researchgate.net This information is critical for designing molecules that can effectively interact with biological targets, such as enzymes, where electrostatic interactions and hydrogen bonds play a key role in binding. nih.gov For example, MEP calculations have been used to optimize the hydrogen-bond acceptor strength in pyrazolo-pyrimidine inhibitors to enhance their potency. rsc.org

Preclinical Applications and Research Focus Areas

Anticancer Research Applications

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are extensively investigated for their potential as anticancer agents, demonstrating significant activity as protein kinase inhibitors, which are crucial in controlling cancer cell signaling pathways. nih.govrsc.org

A substantial body of research has demonstrated the dose-dependent antiproliferative and cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. bohrium.com Studies frequently utilize colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and liver carcinoma (HepG2) cell lines to evaluate the antitumor potential of newly synthesized compounds. nih.govekb.eg

For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives, including 7a-i, 11a-c, and Schiff bases 13a-c, were screened for their in vitro antitumor activity. Among these, compounds 7d and 11a showed notable anticancer activity against HCT-116 cells. In another study, a series of pyrazolo[1,5-a]pyrimidines (5a-c) were evaluated against MCF-7, HCT-116, and HepG2 cell lines. ekb.eg The results indicated that derivative 5b, which features a methoxy (B1213986) group, exhibited the most promising activity against the HCT-116 cell line, with an IC50 value of 8.64 µM, which was close to that of the reference drug doxorubicin. ekb.eg Compounds 5a and 5c also showed moderate anticancer potency against HCT-116 cells. ekb.eg

Further research on other derivatives has shown significant cytotoxicity. Compound 4d demonstrated a potent effect on the HepG2 cell line with an IC50 of 0.14 µM, while compound 4e was most effective against the MCF-7 tumor cell line with an IC50 value of 0.22 µM. ekb.eg Similarly, in a different study, compound 14h was identified as the most active derivative against HepG2 carcinoma cells, while compound 14b was most active against MCF-7 cells. bohrium.com The antitumor activity of synthesized compounds has also been compared against Doxorubicin as a control. nih.gov

CompoundCell LineActivity (IC₅₀ in µM)Reference DrugReference Drug Activity (IC₅₀ in µM)
Derivative 5bHCT-116 (Colon)8.64Doxorubicin5.49
Derivative 5aHCT-116 (Colon)13.26Doxorubicin5.49
Derivative 5cHCT-116 (Colon)16.74Doxorubicin5.49
Various DerivativesMCF-7 (Breast)18.52 - 20.26Doxorubicin7.45
Derivative 4dHepG2 (Liver)0.14Doxorubicin3.67
Derivative 4eMCF-7 (Breast)0.22Doxorubicin2.28
Derivative 4cA549 (Lung)1.13Doxorubicin2.62

The anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives are largely attributed to their ability to function as protein kinase inhibitors. nih.govrsc.org These enzymes are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets. nih.govrsc.org

Derivatives of this scaffold have been shown to inhibit a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Rho-associated coiled-coil kinase (ROCK), and Epidermal Growth Factor Receptor (EGFR). nih.govekb.egnih.gov For example, molecular docking studies have suggested that some pyrazolo[1,5-a]pyrimidine derivatives inhibit tumor growth by targeting the CDK2 kinase enzyme. ekb.eg The marketed cancer drug Dinaciclib, which contains a pyrazolo[1,5-a]pyrimidine core, functions by inhibiting cyclin-dependent kinases. nih.gov

More recently, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed as selective ROCK2 inhibitors. nih.gov ROCK is involved in cellular processes that regulate actin cytoskeleton, such as cell adhesion and migration, which are critical for cancer metastasis. nih.gov The derivative 7u was identified as a potent ROCK2 inhibitor with high selectivity over the ROCK1 isoform, and it effectively inhibited the migration and invasion of MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov This class of compounds also shows promise in targeting kinases like B-Raf and MEK, which are particularly relevant in melanoma. nih.govrsc.org The ability to selectively inhibit cancer cell proliferation while sparing healthy cells positions pyrazolo[1,5-a]pyrimidines as valuable candidates for further investigation in cancer therapy. nih.gov

Antimicrobial Research Applications

The structural similarity of pyrazolo[1,5-a]pyrimidines to purines makes them effective inhibitors of microbial processes, leading to significant research into their antibacterial and antifungal properties. nih.govnih.gov

Numerous studies have confirmed the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov Screening is often conducted against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov

In one study, several newly synthesized compounds demonstrated good antibacterial activity. nih.gov Another evaluation showed that certain derivatives had a moderate effect on bacterial strains, with inhibition zones ranging from 20–24 mm in diameter. nih.gov Other compounds showed mild activity, with inhibition zones between 9 and 18 mm. nih.gov The evaluation of antimicrobial activity for some prepared compounds was screened against various strains, including Staphylococcus aureus, Streptococcus mutans, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella. nih.gov

Compound ClassBacterial Strain TypeExample StrainsObserved Activity
Pyrazolo[1,5-a]pyrimidinesGram-PositiveStaphylococcus aureus, Bacillus subtilis, Streptococcus mutansGood to moderate activity reported, with inhibition zones up to 24 mm. nih.govnih.gov
Pyrazolo[1,5-a]pyrimidinesGram-NegativeEscherichia coli, Pseudomonas aeruginosa, KlebsiellaGood to moderate activity reported, with some compounds showing specific potency. nih.govnih.gov

In addition to their antibacterial effects, pyrazolo[1,5-a]pyrimidine derivatives have been assessed for their antifungal activity. nih.govnih.gov Testing is commonly performed against fungal strains such as Candida albicans and Fusarium species. nih.gov Research has shown that many compounds in this class exhibit good antifungal activity. nih.gov However, the degree of activity can vary significantly based on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core, with some derivatives showing moderate effects while others display no antifungal activity against the tested strains. nih.gov

Anti-inflammatory Research Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a promising framework for the development of novel anti-inflammatory agents. researchgate.netbsu.edu.egnih.gov Research in this area has focused on the ability of these derivatives to inhibit key enzymes involved in the inflammatory cascade. A novel set of pyrazolo[3,4-d]pyrimidine derivatives were evaluated as potential anti-inflammatory agents by examining their inhibition of cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). bsu.edu.eg Compounds 8a, 10c, and 13c were identified as potent and selective inhibitors of COX-2. bsu.edu.eg Furthermore, the in vivo anti-inflammatory studies confirmed that these compounds have significant anti-inflammatory and analgesic activities, comparable to the reference drug ketorolac. bsu.edu.eg This suggests that the dual inhibition of COXs and iNOS by pyrazolopyrimidine derivatives is a viable strategy for developing effective anti-inflammatory drugs. bsu.edu.eg

Antiviral Research Applications (e.g., SARS-COV-2 3CLpro Inhibition)

The 3C-like protease (3CLpro) is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19, making it a prime target for antiviral drug development. researchgate.netnih.gov Research has explored various compounds, including pyrazole (B372694) and pyrimidine (B1678525) derivatives, for their potential to inhibit this enzyme. wisdomlib.org In one study, a series of newly synthesized compounds were evaluated for their inhibitory activity against SARS-CoV 3CLpro. Among the tested compounds, derivative 13 demonstrated potent inhibitory activity. wisdomlib.org The study ranked the inhibitory potency of the synthesized compounds, with compound 13 showing strong activity, surpassed only by compounds 14, 12, and 4. wisdomlib.org

Specific Preclinical Activity Observations for Pyrazolo[1,5-a]pyrimidine Derivative 13

In Vitro Inhibitory Activity of Compound 13 on TrkA

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have garnered attention as drug targets. researchgate.net The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in the development of Trk inhibitors. nih.gov In a study synthesizing a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, compound 13, which includes a pyridine (B92270) or pyridinone ring attached to a pyrrolidine (B122466) moiety, demonstrated particularly strong inhibitory activity against TrkA in an Elisa enzyme assay. nih.govmdpi.com The presence of a carboxamide group was found to be a significant factor in enhancing this activity. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound on TrkA

Compound Target Assay Type Key Structural Features Observed Activity
This compound TrkA Elisa enzyme assay Macrocyclic pyrazolo[1,5-a]pyrimidine with a pyridine or pyridinone ring attached to a pyrrolidine moiety Potent inhibition

PI3Kδ Kinase Inhibition Profile of this compound in Enzymatic Assays

Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule involved in the regulation of immune cells, and its overactivity is linked to inflammatory and autoimmune diseases. nih.gov A study focused on the design and synthesis of a new library of small-molecule inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core aimed to develop selective PI3Kδ inhibitors. nih.gov As part of this research, synthesized compounds, including derivative 13, were tested for their ability to inhibit PI3Kδ and PI3Kα kinases using enzymatic assays. The results indicated that these compounds exhibited inhibitory activity. nih.gov

Table 2: PI3Kδ Kinase Inhibition Profile of this compound

Compound Target Kinase(s) Assay Type Core Structure Observed Activity
This compound PI3Kδ, PI3Kα Enzymatic assay 7-(morpholin-4-yl) pyrazolo[1,5-a] pyrimidine Inhibition of PI3Kδ kinase activity

Advanced Methodological Approaches in Pyrazolo 1,5 a Pyrimidine Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

The precise structural characterization of novel compounds is a cornerstone of medicinal chemistry. For Pyrazolo[1,5-a]pyrimidine (B1248293) derivative 13 and its analogues, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming their molecular architecture. nih.govresearchgate.net

The structures of newly synthesized pyrazolo[1,5-a]pyrimidine compounds are routinely confirmed using a combination of IR, ¹H NMR, ¹³C NMR, and mass spectral data. researchgate.net For instance, the formation of certain 7-aminopyrazolo[1,5-a]pyrimidine derivatives has been verified by mass spectrometry and IR spectra, with characteristic peaks indicating the presence of amino and cyano groups. nih.gov Furthermore, ¹H NMR and ¹³C NMR spectra provide definitive support for the structural assignments. nih.gov

Detailed 1D and 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon resonances. researchgate.netresearchgate.netlookchem.com These techniques also allow for the determination of one-bond and long-range ¹³C-¹H coupling constants. researchgate.netlookchem.com Such detailed analyses have even led to the revision of previously reported assignments for the parent pyrazolo[1,5-a]pyrimidine system. researchgate.netlookchem.com

Interactive Table 1: Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyrimidine Derivative

TechniqueData TypeObserved Signals/Values
¹H NMR Chemical Shift (δ)2.42 (s, 3H, CH₃), 7.24 (s, 2H, NH₂, D₂O-exchangeable), 7.25 (d, 1H, J = 4.8 Hz, pyrimidine-H), 7.30 (d, 2H, J = 8 Hz, phenyl-H), 7.40 (d, 2H, J = 8 Hz, phenyl-H), 7.86 (d, 2H, J = 8 Hz, phenyl-H), 8.01 (d, 2H, J = 8 Hz, phenyl-H), 8.57 (d, 1H, J = 4.8Hz, pyrimidine-H) ekb.eg
¹³C NMR Chemical Shift (δ)21.09 (CH₃), 108.96, 115.78, 122.89, 123.53, 127.38, 129.13, 129.48, 129.71, 145.15, 147.84, 150.56, 152.98, 160.77 ekb.eg
Mass Spec m/z346 (M⁺, 23%), 95 (100%) ekb.eg
IR Wavenumber (cm⁻¹)3426, 3275 (NH₂), 3096 (CH-aromatic), 2916 (CH-aliphatic), 1626 (C=N) ekb.eg

In Vitro Enzymatic Assays for Compound Activity Determination

To assess the therapeutic potential of Pyrazolo[1,5-a]pyrimidine derivative 13, in vitro enzymatic assays are employed to quantify its inhibitory activity against specific molecular targets. These assays are fundamental in establishing the compound's potency and selectivity. nih.govnih.gov

One notable study synthesized a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity using a TrkA Elisa enzyme assay. nih.govmdpi.com Within this series, compounds 12 and 13, which are distinguished by a pyridine (B92270) or pyridinone ring attached to a pyrrolidine (B122466) moiety, demonstrated particularly potent inhibition. nih.govmdpi.com The majority of the molecules in this series exhibited IC₅₀ values ranging from 1 to 100 nM. nih.govmdpi.com The presence of a carboxamide group was found to be a significant contributor to the enhanced activity. nih.govmdpi.com

In other research, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their inhibitory effects on various enzymes, including those relevant to cancer and other diseases. nih.govresearchgate.netresearchgate.net For example, a set of these derivatives was synthesized and tested for their dual inhibitory potential against CDK2 and TRKA kinases. nih.govmdpi.com Such studies are crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more effective and selective inhibitors. nih.govrsc.org

Interactive Table 2: In Vitro Enzymatic Activity of a Pyrazolo[1,5-a]pyrimidine Derivative

Target EnzymeAssay TypeCompoundIC₅₀ (nM)
TrkAELISADerivative 121-100 nih.govmdpi.com
TrkAELISADerivative 131-100 nih.govmdpi.com
CDK2Enzymatic AssayCompound 6t90 mdpi.com
TRKAEnzymatic AssayCompound 6t450 mdpi.com
CDK2Enzymatic AssayCompound 6s230 mdpi.com

Future Directions and Challenges in Pyrazolo 1,5 a Pyrimidine Derivative Research

Optimization of Synthetic Strategies for Efficiency and Scalability

A significant focus in the continued development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is the optimization of their synthesis to improve efficiency and enable large-scale production. nih.govnih.gov Current research employs several advanced strategies to achieve these goals.

Common synthetic routes often involve the cyclocondensation of 3-amino-pyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or their equivalents. nih.govrsc.org The specific synthesis of the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) series, which includes derivative 13, is a multi-step process. nih.govmdpi.com It begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination with phosphorus oxychloride to yield a dichloro-intermediate. nih.govmdpi.com Subsequent selective nucleophilic substitution and Suzuki coupling reactions introduce the desired functionalities. nih.gov

To enhance efficiency, researchers are exploring several modern synthetic methodologies:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which can significantly reduce the number of synthetic steps, saving time and resources. nih.govrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govrsc.orgrsc.orgbyu.edu This technique has been successfully used to synthesize novel pyrazolo[1,5-a]pyrimidines in as little as one hour over three steps. byu.edu

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols that minimize waste and use less hazardous reagents. rsc.orgresearchgate.net

Catalysis: The use of catalysts like palladium for cross-coupling reactions or Lewis acids and bases for condensation reactions allows for the introduction of diverse functional groups and can be optimized to improve yields and selectivity. nih.govrsc.orgrsc.org

While these methods offer significant advantages, challenges remain, such as controlling regioselectivity during cyclization and preventing side reactions, which requires careful optimization of reaction conditions like temperature and pH. nih.govrsc.orgresearchgate.net The scalability of these optimized protocols is crucial for the transition from laboratory research to industrial production. nih.gov

Strategies for Improving Target Selectivity and Potency

Achieving high potency and selectivity for the intended biological target is a primary objective in drug design to maximize therapeutic efficacy and minimize side effects. For pyrazolo[1,5-a]pyrimidine derivatives, this is typically accomplished through detailed Structure-Activity Relationship (SAR) studies and targeted structural modifications. rsc.orgnih.gov

The development of pyrazolo[1,5-a]pyrimidine derivative 13 as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ) serves as an excellent case study. nih.gov The PI3K family of enzymes has multiple isoforms, and selectivity for the delta isoform is critical for applications in inflammatory and autoimmune diseases. nih.govmdpi.com

Key structural features contributing to the potency and selectivity of derivative 13 include:

Hinge-Binding Motif: The morpholine (B109124) group at the C7 position of the pyrazolo[1,5-a]pyrimidine core is crucial for activity, forming a hydrogen bond with the hinge region residue Val-828 of the PI3Kδ enzyme. nih.gov

Selectivity-Enhancing Group: The indole (B1671886) heterocycle at the C5 position is thought to form an additional hydrogen bond with the amino acid Asp-787, an interaction that contributes to its high selectivity for the PI3Kδ isoform over other isoforms like PI3Kα. nih.gov

The importance of substituents is a recurring theme across different pyrazolo[1,5-a]pyrimidine-based inhibitors. For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the addition of a morpholine group improved selectivity by reducing off-target effects, while fluorine incorporation enhanced potency. mdpi.com Similarly, for Casein Kinase 2 (CK2) inhibitors, optimization of the pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, led to a highly potent and selective compound. nih.gov These examples underscore the power of strategic structural modifications to fine-tune the pharmacological properties of this versatile scaffold. nih.gov

Inhibitory Activity of this compound nih.govmdpi.com
CompoundTargetIC₅₀ (µM)Selectivity (α/δ)
Derivative 13PI3Kδ0.502.12
PI3Kα1.06

Addressing Challenges in Preclinical Drug Development (e.g., drug resistance, off-target effects)

Despite promising in vitro activity, many drug candidates fail during preclinical development due to significant challenges such as drug resistance, off-target effects, and toxicity. nih.govrsc.org Pyrazolo[1,5-a]pyrimidine derivatives are no exception.

Drug Resistance: Cancer cells and pathogens can develop mutations in the target protein, which prevents the drug from binding effectively. A major strategy to overcome this is the development of next-generation inhibitors that can bind to the mutated target. mdpi.com For example, while first-generation Trk inhibitors showed clinical success, their effectiveness was limited by acquired resistance mutations. nih.gov This spurred the development of second-generation inhibitors designed to be effective against these resistant forms. mdpi.com

Off-Target Effects and Toxicity: A lack of selectivity can lead to a compound interacting with unintended biological targets, causing unwanted side effects or toxicity. nih.govrsc.org The strategy of designing highly selective inhibitors, as seen with derivative 13 for PI3Kδ, is a direct approach to mitigate this risk. nih.gov By achieving a favorable selectivity profile against other isoforms like PI3Kα, the potential for mechanism-based side effects is reduced. nih.govmdpi.com Further optimization of the scaffold can also improve pharmacokinetic properties and reduce toxicity. mdpi.com

Future research will continue to focus on designing compounds with high selectivity and the ability to overcome known resistance mechanisms to improve their chances of success in clinical trials. rsc.org

Exploration of Novel Therapeutic Targets and Biomedical Applications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its application across a wide spectrum of diseases by targeting various biomolecules. nih.govresearchgate.net While derivative 13 was developed as a PI3Kδ inhibitor for inflammatory diseases, other derivatives have been investigated for a multitude of other targets. nih.govmdpi.com

The exploration of novel therapeutic targets is a key future direction, with several promising areas of research:

Oncology: This remains a major area of focus. Pyrazolo[1,5-a]pyrimidines have been developed as potent inhibitors for a range of protein kinases implicated in cancer, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK2), Pim kinases, and ALKBH5. rsc.orgmdpi.comekb.egresearchgate.netresearchgate.netmdpi.com Dual inhibitors, which target two different kinases simultaneously, are an emerging strategy to enhance efficacy and overcome resistance. mdpi.com

Infectious Diseases: Certain derivatives have shown promising activity against a range of viruses, including MERS Coronavirus, Zika, and Ebola, highlighting their potential as broad-spectrum antiviral agents. byu.edu

Neurodegenerative and Other Diseases: The scaffold is also being explored for its potential in treating other conditions. For example, a pyrazolo[1,5-a]pyrimidine derivative was recently optimized as a cystic fibrosis transmembrane conductance regulator (CFTR) activator for the potential treatment of dry eye disease. nih.gov

Biomedical Applications: Beyond therapeutic use, the intrinsic photophysical properties of some pyrazolo[1,5-a]pyrimidine derivatives make them suitable for use as fluorescent probes and biomarkers in cell imaging and diagnostics. rsc.org

Q & A

Q. What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield and regioselectivity?

Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer: Structural elucidation relies on ¹H/¹³C NMR to confirm regiochemistry and substituent positions, while HRMS validates molecular ion peaks (e.g., m/z 254.1039 for C₁₃H₁₁N₅O) . X-ray crystallography resolves ambiguities in fused-ring systems; for example, a 5-methyl-4-phenyl derivative showed planar geometry with bond angles of 120° ± 2° . Elemental analysis (e.g., C: 61.78%, H: 4.12%) further corroborates purity .

Q. What pharmacological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer: Derivatives exhibit anticancer (IC₅₀ = 2.5–150 μg/mL against HCT-116, HepG-2), antimicrobial (MIC = 8–32 μg/mL for E. coli), and kinase inhibitory (CDK2, IC₅₀ = 0.8 μM) activities . Substitutions at positions 5 and 7 significantly modulate bioactivity; for example, 7-alkylamino groups enhance antifungal properties .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of 5-hydroxypyrazolo[1,5-a]pyrimidines?

  • Methodological Answer: Poor yields (≤30%) in hydroxylated derivatives arise from competing side reactions. Optimizing catalyst systems (e.g., Ce(SO₄)₂ in acetic acid) or green solvents (e.g., PEG-400) improves selectivity. For instance, Koidan et al. achieved 65% yield by replacing traditional solvents with ethanol-water mixtures under ultrasound . Parallel monitoring via TLC or HPLC ensures reaction progress .

Q. How should contradictory biological activity data between in vitro and computational models be reconciled?

  • Methodological Answer: Discrepancies often stem from solvent effects or cell-line specificity . For example, a derivative showing IC₅₀ = 122 μg/mL in HepG-2 cells but low binding affinity in docking studies may require reassessment of protonation states or solvation parameters . Validate computational models (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to refine binding predictions .

Q. What computational strategies are effective for predicting the ADMET properties of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer: Use QSAR models (e.g., SwissADME, pkCSM) to predict bioavailability (%F = 65–80%) and toxicity (LD₅₀ > 500 mg/kg). Molecular dynamics simulations (100 ns trajectories) assess stability in lipid bilayers, identifying derivatives with favorable blood-brain barrier penetration (LogBB > 0.3) . Substituents like -CN or -COOEt reduce hepatotoxicity risks .

Q. How can pyrazolo[1,5-a]pyrimidine-based fluorophores be utilized in bioimaging?

  • Methodological Answer: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CN) exhibit strong fluorescence (λₑₘ = 450–550 nm) and large Stokes shifts (Δλ = 80–120 nm). For live-cell imaging, modify C7 with hydrophilic groups (e.g., -SO₃H) to enhance solubility. Tigreros et al. reported a probe with Φ = 0.62 in PBS, suitable for tracking lysosomal pH .

Q. What structure-activity relationships (SAR) govern the anticancer activity of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer:
  • Position 5: Electron-donating groups (e.g., -NH₂) enhance DNA intercalation (e.g., 5-amino derivative, IC₅₀ = 2.5 μM in MCF-7) .

  • Position 7: Bulky aryl groups (e.g., naphthyl) improve topoisomerase II inhibition (ΔΔG = −4.2 kcal/mol) .

  • Hybrid scaffolds: Fusing with 1,3,4-oxadiazole increases apoptosis induction (Caspase-3 activation = 3.5-fold) .

    • Key Data Table:
Substituent (Position)Biological ActivityIC₅₀/EC₅₀Reference
5-NH₂, 7-PhAnticancer (HCT-116)2.5 μM
5-Cl, 7-naphthylCDK2 inhibition0.8 μM
5-COOEt, 7-SO₃HFluorescent probe (lysosomal pH)Φ = 0.62

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.